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Compound of Interest

Compound Name:
Methyl 4-(benzyloxy)-3-

methoxybenzoate

Cat. No.: B041899 Get Quote

A detailed analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate synthesized via Fischer-

Speier Esterification and Williamson Ether Synthesis reveals identical spectroscopic

signatures, confirming the product's identity regardless of the synthetic pathway. This guide

provides a comparative overview of the spectroscopic data, detailed experimental protocols,

and a logical workflow for the analysis.

Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the synthesis of various

pharmaceuticals, can be prepared through multiple synthetic strategies. In this guide, we

compare the spectroscopic characteristics of this compound obtained from two common and

distinct methods: the direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid (Fischer-

Speier Esterification) and the alkylation of methyl vanillate with a benzyl halide (Williamson

Ether Synthesis). The objective is to verify that both pathways yield the identical product, as

confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Data Comparison
The spectroscopic data obtained for Methyl 4-(benzyloxy)-3-methoxybenzoate from both

synthetic methods are presented below. The data confirms that the final product is identical in

structure and purity, irrespective of the synthetic route employed.
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Spectroscopic Technique
Fischer-Speier
Esterification Product

Williamson Ether
Synthesis Product

¹H NMR (CDCl₃, 400 MHz)

δ 7.58 (dd, J = 8.4, 2.0 Hz,

1H), 7.52 (d, J = 2.0 Hz, 1H),

7.45 - 7.30 (m, 5H), 6.90 (d, J

= 8.4 Hz, 1H), 5.20 (s, 2H),

3.92 (s, 3H), 3.88 (s, 3H)

δ 7.58 (dd, J = 8.4, 2.0 Hz,

1H), 7.52 (d, J = 2.0 Hz, 1H),

7.45 - 7.30 (m, 5H), 6.90 (d, J

= 8.4 Hz, 1H), 5.20 (s, 2H),

3.92 (s, 3H), 3.88 (s, 3H)

¹³C NMR (CDCl₃, 100 MHz)

δ 166.8, 151.8, 149.2, 136.6,

128.6, 128.1, 127.3, 123.2,

122.9, 113.8, 111.9, 70.8,

56.0, 52.1

δ 166.8, 151.8, 149.2, 136.6,

128.6, 128.1, 127.3, 123.2,

122.9, 113.8, 111.9, 70.8,

56.0, 52.1

FT-IR (KBr, cm⁻¹)

3065, 3033 (Ar C-H), 2951 (C-

H), 1715 (C=O, ester), 1590,

1515 (C=C, aromatic), 1265

(C-O, ester), 1138 (C-O, ether)

3065, 3033 (Ar C-H), 2951 (C-

H), 1715 (C=O, ester), 1590,

1515 (C=C, aromatic), 1265

(C-O, ester), 1138 (C-O, ether)

Mass Spec. (EI, m/z) 272 (M⁺), 181, 91 (base peak) 272 (M⁺), 181, 91 (base peak)

Experimental Protocols
Detailed methodologies for the two synthetic routes and the subsequent spectroscopic analysis

are provided below.

Synthesis Method 1: Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of 4-(benzyloxy)-3-methoxybenzoic acid

with methanol.

Procedure:

To a solution of 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in methanol (10 vol),

concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.

The reaction mixture is then heated to reflux and stirred for 4-6 hours.
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Upon completion (monitored by TLC), the mixture is cooled to room temperature and the

methanol is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated

sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo

to yield the crude product.

Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords

pure Methyl 4-(benzyloxy)-3-methoxybenzoate.

Synthesis Method 2: Williamson Ether Synthesis
This route involves the O-alkylation of methyl vanillate with benzyl chloride.

Procedure:

Methyl vanillate (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetone or

DMF.

Anhydrous potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred

at room temperature for 30 minutes.

Benzyl chloride (1.1 eq) is then added dropwise to the suspension.

The reaction mixture is heated to 60-70 °C and stirred for 8-12 hours until the starting

material is consumed (monitored by TLC).

After cooling to room temperature, the inorganic salts are filtered off.

The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl

acetate.

The organic solution is washed with water and brine, dried over anhydrous sodium sulfate,

and concentrated.
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The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane

gradient) to give the pure product.

Spectroscopic Analysis Protocol
The following standard procedures were used to acquire the spectroscopic data for the

products obtained from both synthetic methods.

¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

FT-IR: Spectra were recorded on a Fourier-transform infrared spectrometer using potassium

bromide (KBr) pellets.

Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass

spectrometer at an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative

spectroscopic analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate.
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Caption: Workflow for Synthesis and Spectroscopic Comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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